molecular formula C17H16ClNO5 B5768924 methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate

methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate

Cat. No. B5768924
M. Wt: 349.8 g/mol
InChI Key: QKIOQSDZVGDCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate, also known as CDMB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CDMB is a member of the benzoate family and is synthesized through a specific method that involves the use of certain chemicals. In

Mechanism of Action

The mechanism of action of methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate involves the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. By inhibiting HDACs, methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate has been found to have several biochemical and physiological effects. Studies have shown that methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. Additionally, methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate has been found to have anti-inflammatory effects, which could be beneficial in the treatment of certain inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate specifically targets certain HDAC isoforms, which could reduce the risk of unwanted side effects. However, one limitation of using methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate in lab experiments is its low solubility in water, which could make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate. One area of interest is the development of methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate analogs that could have improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate and its potential applications in cancer therapy. Finally, research is needed to explore the potential use of methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate in the treatment of other diseases, such as inflammatory conditions and neurodegenerative disorders.
In conclusion, methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its specific mechanism of action and potential for anti-tumor activity make it a promising candidate for cancer therapy. However, further research is needed to fully understand its potential and limitations.

Synthesis Methods

Methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate is synthesized through a multi-step reaction process that involves the use of 3-chlorobenzoic acid, aniline, and methoxybenzoic acid. The first step involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This is then reacted with aniline to form 3-chlorobenzoyl aniline, which is further reacted with methoxybenzoic acid to form methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate.

Scientific Research Applications

Methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate has anti-tumor activity, which makes it a promising candidate for cancer therapy. It has also been found to inhibit the growth of certain types of cancer cells, including breast cancer and lung cancer cells.

properties

IUPAC Name

methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5/c1-22-14-8-12(17(21)24-3)13(9-15(14)23-2)19-16(20)10-5-4-6-11(18)7-10/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIOQSDZVGDCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(3-chlorophenyl)carbonyl]amino}-4,5-dimethoxybenzoate

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